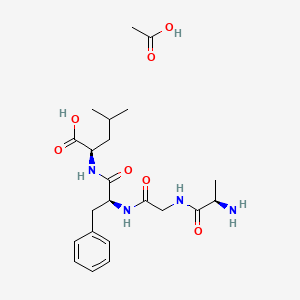
3-Methyl-2-(propylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-metil-2-(propilamino)butanoico es un compuesto orgánico con la fórmula molecular C8H17NO2. Es un derivado del ácido butanoico, donde los átomos de hidrógeno se sustituyen por un grupo metilo y un grupo propilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-metil-2-(propilamino)butanoico se puede lograr a través de varios métodos. Un enfoque común involucra la alquilación del ácido 3-metil-2-aminobutanoico con haluros de propilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
Material de partida: Ácido 3-metil-2-aminobutanoico.
Reactivo: Haluros de propilo (por ejemplo, bromuro de propilo).
Condiciones: Condiciones básicas usando una base como hidróxido de sodio o carbonato de potasio.
Procedimiento: El ácido 3-metil-2-aminobutanoico se disuelve en un solvente adecuado (por ejemplo, etanol), y se agrega el haluro de propilo. La mezcla se calienta luego bajo reflujo durante varias horas para completar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 3-metil-2-(propilamino)butanoico puede implicar métodos más eficientes y escalables. Un método de este tipo es la hidrogenación catalítica de la 3-metil-2-(propilamino)butanona, que se puede sintetizar a partir de 3-metil-2-aminobutanona y propilamina. El proceso de hidrogenación típicamente utiliza un catalizador metálico como paladio sobre carbono (Pd/C) bajo alta presión y temperatura.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-metil-2-(propilamino)butanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica donde el grupo propilamino se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Haluros de alquilo (por ejemplo, yoduro de metilo) en presencia de una base.
Productos principales
Oxidación: Formación de 3-metil-2-(propilamino)butanona o ácido 3-metil-2-(propilamino)butanoico.
Reducción: Formación de 3-metil-2-(propilamino)butanol.
Sustitución: Formación de derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 3-metil-2-(propilamino)butanoico tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales e intermedios para diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-metil-2-(propilamino)butanoico involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como sustrato para las enzimas involucradas en el metabolismo de los aminoácidos, lo que lleva a la formación de varios metabolitos. También puede interactuar con receptores o transportadores en los sistemas biológicos, influyendo en los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Ácido butanoico: Un ácido carboxílico simple con una estructura similar pero sin los grupos metilo y propilamino.
Ácido 3-metilbutanoico: Similar al ácido 3-metil-2-(propilamino)butanoico pero sin el grupo propilamino.
Ácido 2-metilbutanoico: Otro isómero con una disposición diferente del grupo metilo.
Unicidad
El ácido 3-metil-2-(propilamino)butanoico es único debido a la presencia de un grupo metilo y un grupo propilamino, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-methyl-2-(propylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
SXDSPQBVBYCOKT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12050154.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050157.png)
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)



![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)
